molecular formula C20H25N3O3 B2641133 N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 954069-10-4

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2641133
CAS No.: 954069-10-4
M. Wt: 355.438
InChI Key: AVUMDFZNQLOTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety and an ethoxy group attached to a phenyl ring, both linked through an oxalamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-ethoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(4-propoxyphenyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(4-butoxyphenyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-26-18-11-7-16(8-12-18)22-20(25)19(24)21-14-13-15-5-9-17(10-6-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUMDFZNQLOTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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